(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
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Description
This compound is a type of imidazole derivative. Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the imidazole ring contains two nitrogen atoms. The presence of the benzyl group and the dimethylamino group suggest that this compound could have interesting chemical properties.
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . There are many methods available for the synthesis of substituted imidazoles, and the choice of method would depend on the specific substituents desired in the final product .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the benzyl group, and the dimethylamino group. The imidazole ring, for example, is known to participate in a variety of chemical reactions .Future Directions
properties
IUPAC Name |
(E)-N-[(5-benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21(2)11-7-10-18(23)20-14-17-19-13-16(22(17)3)12-15-8-5-4-6-9-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAHGGQGIXSYKE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CNC(=O)C=CCN(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=C1CNC(=O)/C=C/CN(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
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